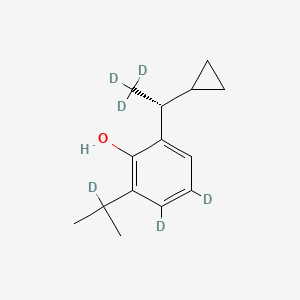
Cipepofol-d6-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a gamma-aminobutyric acid (GABA) receptor potentiator and is primarily used as a psychomotor stabilizing agent . The compound is characterized by its ability to enhance the effects of GABA, a neurotransmitter that inhibits nervous system activity, making it useful in inducing sedation and anesthesia .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cipepofol-d6-2 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the Cipepofol molecule. This process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.
Industrial Production Methods
Industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The production is carried out under controlled conditions to maintain the stability of the deuterium-labeled compound .
Análisis De Reacciones Químicas
Types of Reactions
Cipepofol-d6-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phenolic derivatives, while reduction may produce reduced phenolic compounds .
Aplicaciones Científicas De Investigación
Cipepofol-d6-2 has a wide range of applications in scientific research, including:
Mecanismo De Acción
Cipepofol-d6-2 exerts its effects by potentiating the GABA receptor, specifically the GABA-A receptor. This action enhances the inhibitory effects of GABA on the central nervous system, leading to sedation and anesthesia . The compound binds to the GABA-A receptor, increasing chloride ion conduction and hyperpolarizing neuronal membranes, which inhibits neuronal activity .
Comparación Con Compuestos Similares
Cipepofol-d6-2 is similar to other phenol derivatives such as propofol and fospropofol. it is distinguished by its deuterium labeling, which can affect its pharmacokinetic and metabolic profiles . Compared to propofol, this compound has a stronger affinity for the GABA-A receptor and produces greater GABA-mediated cell currents .
List of Similar Compounds
Propofol: A widely used anesthetic with similar sedative properties.
Fospropofol: A prodrug of propofol with a different pharmacokinetic profile.
Ciprofol: The non-deuterated version of this compound, used for similar applications.
Propiedades
Fórmula molecular |
C14H20O |
|---|---|
Peso molecular |
210.34 g/mol |
Nombre IUPAC |
6-[(1R)-1-cyclopropyl-2,2,2-trideuterioethyl]-3,4-dideuterio-2-(2-deuteriopropan-2-yl)phenol |
InChI |
InChI=1S/C14H20O/c1-9(2)12-5-4-6-13(14(12)15)10(3)11-7-8-11/h4-6,9-11,15H,7-8H2,1-3H3/t10-/m1/s1/i3D3,4D,5D,9D |
Clave InChI |
BMEARIQHWSVDBS-OQTSIUDASA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1)[C@@H](C2CC2)C([2H])([2H])[2H])O)C([2H])(C)C)[2H] |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)C(C)C2CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z,6R)-6-[(2R,4aR,4bS,7S,8S,9aS)-8-(2-carboxyethyl)-4a,4b,8-trimethyl-1-methylidene-7-prop-1-en-2-yl-3,4,5,6,7,9a-hexahydro-2H-fluoren-2-yl]-2-methylhept-2-enoic acid](/img/structure/B12374866.png)
![Sodium;[2-[(2-chloro-5-nitrophenyl)diazenyl]-4-formyl-5-hydroxy-6-methylpyridin-3-yl]methyl hydrogen phosphate;hydrate](/img/structure/B12374869.png)




![(2R)-4-(2-chloroacetyl)-1-(4-methoxycyclohexyl)sulfonyl-N-[(4-methoxyphenyl)methyl]piperazine-2-carboxamide](/img/structure/B12374912.png)
![(4S)-5-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12374917.png)



![N-[4-[(2-chloroacetyl)-[2-oxo-2-(2-phenylethylamino)-1-thiophen-2-ylethyl]amino]phenyl]-6-[(1,4-dioxonaphthalen-2-yl)amino]hexanamide](/img/structure/B12374934.png)
![methyl (2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12374938.png)
![5-Chlorothiophene-2-carboxylic acid N-[(S)-2-[[[2-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl]amino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide](/img/structure/B12374944.png)
